3-Pyrrolidin-1-ylbutanenitrile
Overview
Description
3-Pyrrolidin-1-ylbutanenitrile is a specialty product used in proteomics research . It has a molecular formula of C8H14N2 and a molecular weight of 138.21 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Pyrrolidin-1-ylbutanenitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the desired properties of the final product .Molecular Structure Analysis
The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s stereochemistry and increases its three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile can undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be described . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Scientific Research Applications
Synthesis of Pyrrolizine Derivatives
3-Pyrrolidin-1-ylbutanenitrile, through teutomerization and subsequent electrocyclization, can be used in the synthesis of pyrrolizine derivatives. This process involves a [1,6] hydrogen shift followed by a 1,5-electrocyclization (Visser, Verboom, Benders, & Reinhoudt, 1982).
Antibacterial Activity
Derivatives of 3-Pyrrolidin-1-ylbutanenitrile, specifically cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria. The minimal inhibitory concentration values ranged from 6.2 to 100 µg/mL, indicating significant antibacterial properties (Bogdanowicz et al., 2013).
Pyrrolidines Synthesis in [3+2] Cycloaddition
The compound plays a role in the synthesis of pyrrolidines via [3+2] cycloaddition with N-methyl azomethine ylide. This method has potential applications in industry, such as dyes or agrochemical substances, due to the biological effects of pyrrolidines (Żmigrodzka et al., 2022).
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
3-Pyrrolidin-1-ylbutanenitrile can be utilized in catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. This process allows access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis, highlighting its importance in synthetic and medicinal chemistry (Adrio & Carretero, 2019).
Future Directions
The pyrrolidine ring, a key feature of 3-Pyrrolidin-1-ylbutanenitrile, is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and developing new synthetic strategies .
properties
IUPAC Name |
3-pyrrolidin-1-ylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXJNYGQWPZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidin-1-ylbutanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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